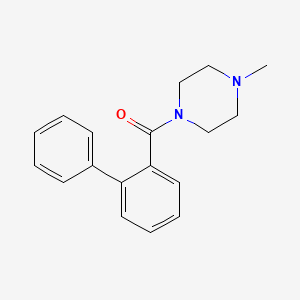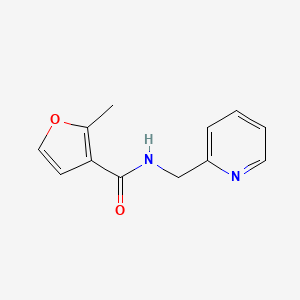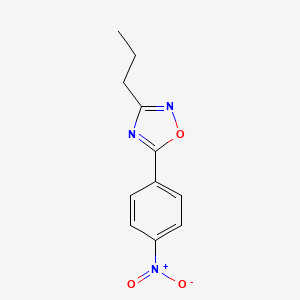
1-(2-biphenylylcarbonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-biphenylylcarbonyl)-4-methylpiperazine, also known as BAM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BAM is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Mechanism of Action
The mechanism of action of 1-(2-biphenylylcarbonyl)-4-methylpiperazine is not fully understood, but it is believed to interact with specific neurotransmitter receptors in the brain, such as the serotonin 5-HT1A receptor. This compound has also been found to have an affinity for sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory properties and has been found to reduce oxidative stress in certain cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-biphenylylcarbonyl)-4-methylpiperazine in lab experiments is its ability to selectively target specific biological systems. This compound has also been found to have low toxicity, making it a safe option for use in various experiments. However, one of the limitations of using this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the use of 1-(2-biphenylylcarbonyl)-4-methylpiperazine in scientific research. One potential application is in the field of drug discovery, where this compound could be used as a starting point in the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different biological systems. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and selective derivatives with improved properties for use in different research settings.
In conclusion, this compound, or this compound, is a chemical compound that has shown potential in various scientific research applications. Its ability to interact with different biological systems and its low toxicity make it a useful tool for studying different biological processes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different research settings.
Synthesis Methods
The synthesis of 1-(2-biphenylylcarbonyl)-4-methylpiperazine involves a series of chemical reactions that start with the condensation of 2-biphenylcarboxylic acid and 1-methylpiperazine. The resulting intermediate is then subjected to further reactions to produce the final product, this compound. The synthesis of this compound is a relatively simple process that can be performed in a laboratory setting.
Scientific Research Applications
1-(2-biphenylylcarbonyl)-4-methylpiperazine has been used in various scientific research studies due to its ability to interact with different biological systems. One of the most significant applications of this compound is in the field of neuroscience, where it has been found to modulate the activity of certain neurotransmitter receptors. This compound has also been used in studies related to cancer research, where it has shown potential as a therapeutic agent.
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-10-6-5-9-16(17)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWRLWRABHBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)





![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)